1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOZQTVEOCZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579155 | |
| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21849-93-4 | |
| Record name | 1-(2′-Hydroxy[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21849-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The classical and most common synthetic route to 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone is via Friedel-Crafts acylation. This involves the reaction of a biphenyl derivative bearing a hydroxy substituent with an acyl chloride, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Conditions and Optimization
- Catalyst: Aluminum chloride is preferred due to its strong Lewis acidity, which facilitates the generation of the acylium ion intermediate.
- Solvent: Anhydrous solvents like dichloromethane or nitrobenzene are used to stabilize the electrophilic species and prevent hydrolysis of the catalyst.
- Temperature: The reaction is typically conducted at low to moderate temperatures (0–25°C) to minimize side reactions such as polyacylation or rearrangements.
- Anhydrous Conditions: Strict exclusion of moisture is critical to prevent catalyst deactivation and side reactions.
Yield and Purity
Under optimized conditions, yields range from 60% to 75%. Industrial processes may employ continuous flow reactors to enhance reaction control, scalability, and reproducibility, alongside advanced purification techniques such as recrystallization or chromatography to achieve high purity.
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Catalyst | AlCl₃ (stoichiometric) | Efficient acylation, sensitive to moisture |
| Solvent | Dichloromethane, Nitrobenzene | Stabilizes acylium ion, prevents hydrolysis |
| Temperature | 0–25°C | Controls reaction rate and selectivity |
| Reaction Time | Several hours | Ensures completion without overreaction |
| Atmosphere | Anhydrous, inert (N₂) | Prevents catalyst hydrolysis |
Cross-Coupling and Boronic Acid Derivative Methods
Recent literature reports alternative synthetic routes involving palladium-catalyzed cross-coupling reactions using boronic acid derivatives of biphenyl compounds. For example, 2-bromophenylboronic acid MIDA esters can be coupled with appropriate partners under Suzuki-Miyaura conditions, followed by oxidation steps to introduce the hydroxy and ethanone functionalities.
Key Features
- Catalysts: Pd(OAc)₂ with phosphine ligands such as SPhos.
- Base: Potassium phosphate (K₃PO₄) is commonly used.
- Solvent: Tetrahydrofuran (THF) with small amounts of water.
- Temperature: Elevated temperatures (~90°C) for 24 hours.
- Oxidation: Post-coupling oxidation with aqueous hydrogen peroxide (H₂O₂) to install hydroxy groups.
Conversion Efficiency
Oxidation conversion rates increase with the amount of H₂O₂ used, reaching up to 98% conversion at 10 equivalents of oxidant at room temperature.
| Entry | Oxidant (H₂O₂ equiv.) | Temperature | Conversion (%) |
|---|---|---|---|
| 1 | 1 | r.t. | 36 |
| 2 | 3 | r.t. | 71 |
| 3 | 5 | r.t. | 93 |
| 4 | 10 | r.t. | 98 |
| 5 | 1 | 50°C | 37 |
This method offers a modern alternative to classical Friedel-Crafts acylation, with potential advantages in regioselectivity and functional group tolerance.
Oxidation and Reduction Post-Synthetic Modifications
The hydroxy and ethanone groups in this compound allow for further chemical transformations that can be part of synthetic strategies or purification steps.
Oxidation Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydroxy oxidation | KMnO₄, H₂SO₄, 80–100°C | 1-(2'-Oxo-[1,1'-biphenyl]-4-yl)ethanone |
| Ethanone oxidation | NaOBr, NaOH, 1,4-dioxane, 0°C → RT | 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanoic acid |
Reduction Reactions
Selective reduction of the ethanone group to the corresponding secondary alcohol can be achieved without affecting the phenolic hydroxy group.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ethanone reduction | NaBH₄, MeOH, RT, 12 h | 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanol |
Lithium aluminum hydride (LiAlH₄) can also be used but requires strictly anhydrous conditions.
Analytical Characterization Supporting Preparation
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound:
- ¹H NMR: Hydroxyl proton appears as a singlet at δ 9.8–10.2 ppm; acetyl methyl protons show a singlet at δ 2.5–2.7 ppm; aromatic protons display characteristic splitting patterns.
- ¹³C NMR: Carbonyl carbon resonates at δ 195–205 ppm; the carbon bearing the hydroxy group appears at δ 155–160 ppm.
- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak ([M+H]⁺) matches the exact mass of 228.1152 for C₁₄H₁₂O₂.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Biphenyl derivative, Acetyl chloride, AlCl₃, anhydrous solvent, 0–25°C | Simple, well-established | 60–75 | Requires moisture exclusion |
| Pd-Catalyzed Cross-Coupling | 2-Bromophenylboronic acid MIDA ester, Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 90°C | High regioselectivity, modern | Up to 98 (oxidation step) | Longer reaction times |
| Post-Synthetic Modifications | KMnO₄, NaOBr (oxidation); NaBH₄ (reduction) | Functional group transformations | Variable | Useful for derivative synthesis |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy and ethanone functional groups in this compound enable distinct oxidation pathways:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydroxy oxidation | KMnO₄, H₂SO₄, 80–100°C | 1-(2'-Oxo-[1,1'-biphenyl]-4-yl)ethanone |
| Ethanone oxidation | NaOBr, NaOH, 1,4-dioxane, 0°C → RT | 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanoic acid |
Reduction Reactions
The ethanone group is susceptible to reduction, yielding secondary alcohols:
-
Ketone Reduction :
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the ketone to a secondary alcohol without affecting the phenolic -OH group .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ethanone reduction | NaBH₄, MeOH, RT, 12h | 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanol |
Electrophilic Aromatic Substitution (EAS)
The biphenyl system undergoes EAS at positions activated by substituents:
-
Hydroxy Ring : The -OH group strongly activates the adjacent ring, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to ortho and para positions.
-
Ethanone Ring : The acetyl group is meta-directing, favoring substitution at the 3-position relative to the ketone.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 1-(2'-Hydroxy-3-nitro-[1,1'-biphenyl]-4-yl)ethanone |
| Sulfonation | H₂SO₄, SO₃, 50°C | 1-(2'-Hydroxy-5-sulfo-[1,1'-biphenyl]-4-yl)ethanone |
Nucleophilic Reactions
The ethanone group participates in nucleophilic additions:
-
Grignard Reagents : React with the ketone to form tertiary alcohols.
-
Hydrazine Derivatives : Form hydrazones, useful in crystallography or bioactivity studies.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Grignard addition | CH₃MgBr, THF, 0°C → RT | 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)-2-propanol |
| Hydrazone formation | NH₂NH₂, EtOH, reflux | 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone hydrazone |
Cross-Coupling Reactions
The biphenyl framework enables catalytic coupling reactions:
-
Suzuki-Miyaura Coupling : Requires halogenation at specific positions (e.g., bromination at the 3- or 5-positions) to introduce aryl/heteroaryl groups .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 1-(2'-Hydroxy-5-bromo-[1,1'-biphenyl]-4-yl)ethanone |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 1-(2'-Hydroxy-5-(pyridin-3-yl)-[1,1'-biphenyl]-4-yl)ethanone |
Acid/Base-Driven Transformations
-
Deprotonation : The phenolic -OH (pKa ~10) forms a phenoxide ion in basic media, enhancing solubility and reactivity toward electrophiles.
-
Acetylation : Protection of the -OH group using acetic anhydride/pyridine facilitates selective ketone modifications .
Key Research Findings
-
Selectivity in EAS : Nitration predominantly occurs at the 3-position of the hydroxy-activated ring due to steric hindrance at the 5-position .
-
Oxidative Stability : The ethanone group oxidizes preferentially over the phenolic -OH under controlled NaOBr conditions, yielding carboxylic acids in >90% purity .
Scientific Research Applications
1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of 1-(2’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The biphenyl structure allows for π-π interactions, which can affect its activity in biological systems. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the biphenyl backbone with variations in substituent type, position, and functional groups, leading to distinct physicochemical properties and applications.
1-(5-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)ethanone
- Structure : Fluorine at 5, hydroxyl at 4', acetyl at 2.
- Properties: The electron-withdrawing fluorine increases stability and lipophilicity (logP ≈ 3.5).
- Applications : Used to synthesize oxime derivatives (e.g., 1f in ) for photoredox dearomatization reactions, enabling access to complex polycyclic structures .
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE)
- Structure : Difluoro substitution at 3' and 4', acetyl at 3.
- Properties : Enhanced thermal stability (boiling point >300°C) and electron-deficient aromatic system, favoring Suzuki cross-coupling reactions.
- Applications : Key intermediate in fluorinated biaryl synthesis for materials science and agrochemicals .
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone
- Structure : Fluorine at 2', acetyl at 4.
- Properties : Boiling point 319.3°C , density 1.124 g/cm³ , and logP 3.7 , indicating high hydrophobicity.
- Applications : Precursor for fluorinated liquid crystals and pharmaceutical intermediates .
1-(4′-Methoxy-[1,1'-biphenyl]-4-yl)ethanone
- Structure : Methoxy (-OCH₃) at 4', acetyl at 4.
- Properties : Methoxy group increases electron density, lowering reactivity in electrophilic substitution.
- Applications : Used in optoelectronic materials due to enhanced π-conjugation .
1-(2'-Nitro-[1,1'-biphenyl]-4-yl)ethanone
- Structure: Nitro (-NO₂) at 2', acetyl at 4.
- Properties : Strong electron-withdrawing nitro group directs further substitution to meta positions.
- Applications : Intermediate in explosive precursors and dye synthesis .
Comparative Data Table
Key Research Findings
- Synthetic Routes: Copper-catalyzed coupling () efficiently produces acetyl-substituted biphenyls, yielding >65% for non-halogenated analogs. Halogenated derivatives require Pd(0)-catalyzed Suzuki reactions () . Ruthenium-catalyzed C–H activation () enables regioselective arylation, critical for complex biphenyl ketones .
- Reactivity Trends: Hydroxyl and methoxy groups enhance solubility in polar solvents (e.g., ethanol), while fluorine and nitro groups reduce it . The hydroxyl group in 1-(2'-hydroxy-biphenyl-4-yl)ethanone facilitates oxidation to quinones or conjugation with amines, unlike its methoxy or fluoro analogs .
Biological Activity
1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone, also known as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity, antiproliferative effects, and other pharmacological activities.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including the reaction of 2-hydroxyacetophenone with biphenyl derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects at different concentrations.
| Concentration (µM) | Viability (%) in Cancer Cell Lines |
|---|---|
| 10 | 80-90 |
| 30 | 50-70 |
| 50 | 20-30 |
In a study involving human leukemia cell lines (HL60 and K562), the compound showed an IC50 value indicating moderate potency against these cells .
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of caspase-3 and -9 activity in treated cells compared to controls. Additionally, flow cytometry analysis revealed that the compound caused cell cycle arrest at the G0/G1 phase, suggesting a disruption in cellular proliferation pathways .
Case Studies
One notable case study involved the treatment of A375 melanoma cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability and an increase in lactate dehydrogenase (LDH) release, which is indicative of cellular damage.
- A375 Cells:
- At 10 µM: Viability decreased to 75%
- At 30 µM: Viability decreased to 40%
- LDH release increased significantly at higher concentrations.
These findings suggest that the compound not only inhibits cell growth but also induces cell death through necrotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this biphenyl derivative has shown promising antimicrobial activity. In vitro tests against various bacterial strains indicated moderate inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these pathogens .
Q & A
Q. What are the standard synthetic routes for preparing 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation , where a biphenyl derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key factors include:
- Catalyst efficiency : AlCl₃ is preferred due to its strong Lewis acidity, but moisture must be excluded to prevent hydrolysis .
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic substitution by stabilizing the acylium ion.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like polyacylation. Yields typically range from 60–75% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- ¹H NMR : The hydroxyl proton (2'-OH) appears as a singlet at δ 9.8–10.2 ppm, while the acetyl group (-COCH₃) shows a singlet at δ 2.5–2.7 ppm. Aromatic protons exhibit splitting patterns consistent with the biphenyl substituents (e.g., doublets for para-substitution) .
- ¹³C NMR : The carbonyl carbon resonates at δ 195–205 ppm, and the hydroxyl-bearing carbon (C2') appears at δ 155–160 ppm .
- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., 228.1152 for C₁₄H₁₂O₂) .
Q. How does the compound’s reactivity differ under oxidation vs. reduction conditions?
- Oxidation : Using KMnO₄ in acidic conditions converts the acetyl group to a carboxylic acid, yielding 4-(2'-hydroxybiphenyl)carboxylic acid. Over-oxidation of the biphenyl ring is a common side reaction, requiring controlled stoichiometry .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce aromatic rings if temperatures exceed 0°C .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways or predict regioselectivity in derivatization?
- Density Functional Theory (DFT) : Predicts electrophilic substitution sites by calculating Fukui indices. For example, the 4-position on the biphenyl ring is more reactive due to lower electron density .
- SHELX software : Used for crystallographic refinement to resolve structural ambiguities, such as hydrogen bonding between the hydroxyl and carbonyl groups .
- PubChem data : Validates predicted properties (e.g., logP, solubility) against experimental datasets .
Q. What strategies address contradictions in reported biological activities of derivatives?
- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., replacing the hydroxyl group with methoxy) can isolate anti-inflammatory or anti-cancer mechanisms .
- Enzyme inhibition assays : For example, PHGDH inhibition studies using α-ketothioamide derivatives require IC₅₀ comparisons under standardized conditions (pH 7.4, 25°C) to resolve potency discrepancies .
Q. How do competing reaction pathways impact the scalability of Pd-catalyzed cross-coupling reactions for advanced derivatives?
- Catalyst poisoning : Trace moisture or oxygen deactivates Pd(0) nanoparticles. Solutions include rigorous solvent drying and inert atmosphere protocols .
- Regioselectivity : π-Complexation between Pd and the biphenyl ring directs coupling to the 4-position. Additives like morpholine enhance selectivity by stabilizing intermediates .
- Yield optimization : Continuous flow reactors improve mass transfer and reduce side products compared to batch methods .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing variable outcomes in synthetic or biological studies?
- Design of Experiments (DoE) : Multi-variable analysis (e.g., catalyst loading, temperature) identifies optimal conditions via response surface methodology .
- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data (e.g., anti-cancer activity across 50+ derivatives) to highlight key structural motifs .
Q. How should researchers validate crystallographic data when hydrogen bonding or disorder is observed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
